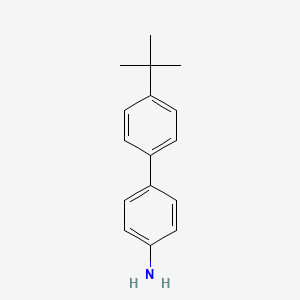

4-(4-tert-Butylphenyl)aniline

Overview

Description

4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family It is characterized by the presence of a tert-butyl group and an amine group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the amine group.

4-tert-Butylbiphenyl: Contains a single tert-butyl group without the amine group.

4,4’-Dimethylbiphenyl: Contains methyl groups instead of tert-butyl groups.

Uniqueness

4’-(tert-Butyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and industry.

Biological Activity

- Molecular Formula : C16H19N

- Molecular Weight : 149.23 g/mol

- Appearance : Clear orange-red to brownish liquid

- Melting Point : 15°C to 16°C

- Boiling Point : 235°C

- Solubility : Insoluble in water

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its interaction with biological membranes and cellular systems .

Biological Activity Overview

While comprehensive biological activity data specific to this compound are scarce, compounds with similar structures often exhibit various biological properties. The following sections summarize related findings and potential implications for this compound.

Antimicrobial Activity

Research indicates that compounds with aniline structures can possess antimicrobial properties. For instance, studies on structurally related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activities.

Cytotoxicity and Cell Interaction

The lipophilic nature of this compound may enhance its ability to penetrate cell membranes, potentially leading to cytotoxic effects. Investigations into other tert-butyl-substituted anilines have demonstrated varying degrees of cytotoxicity in cancer cell lines, indicating a need for further exploration of this compound's effects on cellular viability .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nitration and Reduction : Starting from para-tert-butylphenol, nitration followed by reduction can yield the desired aniline derivative.

- Direct Amination : The reaction of tert-butylbenzene with ammonia in the presence of a catalyst can produce this compound directly.

These methods highlight the versatility of this compound in synthetic organic chemistry.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 4-tert-Butyldiphenylamine | C16H19N | 225.33 |

| N-Phenyl-4-tert-butylaniline | C16H19N | 225.33 |

| 4-tert-Butylnitroaniline | C10H12N2O2 | 202.22 |

These comparisons reveal that while structural modifications can influence biological activity, the unique para substitution of the tert-butyl group in this compound may confer specific properties that warrant further investigation.

Case Studies and Research Findings

A few notable studies have explored related compounds:

- Study on Antimicrobial Properties : A study investigating the antimicrobial efficacy of various substituted anilines found that certain structural features significantly enhanced activity against Gram-positive bacteria.

- Cytotoxicity Testing : Research involving tert-butylanilines demonstrated varying levels of cytotoxicity across different cancer cell lines, suggesting a potential for therapeutic applications.

- Material Science Applications : The use of this compound in synthesizing advanced materials has been explored, particularly in developing polymers with enhanced electrical conductivity due to its electron-donating characteristics.

These findings underscore the importance of further research into the biological activities and applications of this compound.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMMXMPHCYRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602501 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-71-2 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.